6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester

Physical property comparison Purification strategy Thermal stability

Cycloproparene spiro-annulation often demands additional C-H functionalization steps. This ethyl ester provides a pre-installed hydrolyzable handle for direct spiro-annulation (Filipescu et al., 1972) and through-space interaction studies. Key advantages: • Masked carboxylic acid for multi-step synthesis with MS-traceable mass difference (+28.05 Da). • Electron-withdrawing ester tunes redox potential for radical ion chemistry. • Room temperature storage, global shipping feasible for R&D quantities.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 109475-21-0
Cat. No. B025115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester
CAS109475-21-0
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1C3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C16H14O2/c1-2-18-16(17)15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)15/h3-8,13-15H,2H2,1H3
InChIKeyAOFUTELRBYGKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic Acid Ethyl Ester: Structural and Functional Overview


6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester (CAS 109475-21-0) is a tetracyclic organic compound with molecular formula C16H14O2 and a molecular weight of 238.28 g/mol, belonging to the cycloprop[a]acenaphthylene class of strained-ring polycyclic aromatics [1]. The compound features a fused cyclopropane ring across the acenaphthylene framework with an ethyl ester substituent at the C-7 position, conferring a hydrolyzable functional handle absent in the unsubstituted parent hydrocarbon . Its predicted boiling point is 383.5°C at 760 mmHg with a density of 1.268 g/cm³ and refractive index of 1.667 . This compound serves as a versatile synthetic intermediate for spiro-compound construction, through-space interaction studies, and radical ion chemistry investigations [2].

Why C-7 Ester Functionality Cannot Be Substituted


Within the 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene compound class, the C-7 substituent dictates the entire synthetic utility and physicochemical profile. The unsubstituted parent hydrocarbon (CAS 6840-31-9), with molecular formula C13H10 and MW 166.22, lacks any functional group for further derivatization and cannot participate in esterification, amidation, or hydrolysis-based synthetic sequences . The 7-bromo derivative (CAS 66622-82-0) provides electrophilic reactivity but requires different reaction conditions and catalysts than the nucleophilic acyl substitution pathways available to the ethyl ester . The free carboxylic acid analog (CAS 14973-11-6, MW 210.23) offers direct conjugation capability but suffers from higher polarity and different solubility profiles that complicate non-aqueous reaction conditions . The ethyl ester (CAS 109475-21-0) uniquely occupies a middle ground: it provides a masked carboxylic acid that can be unveiled under controlled hydrolytic conditions while maintaining adequate solubility in organic media for multi-step synthetic sequences . These functional distinctions are non-trivial—substituting any in-class analog will either forfeit the synthetic handle entirely or alter the reactivity profile, solubility, and purification behavior of the synthetic route .

Differentiation Evidence for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic Acid Ethyl Ester


Boiling Point and Density: Purification and Handling

The ethyl ester (CAS 109475-21-0) exhibits a predicted boiling point of 383.5°C at 760 mmHg, compared to 318.7±12.0°C for the unsubstituted parent hydrocarbon 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene (CAS 6840-31-9), representing a ~65°C elevation attributable to the ester group's contribution to intermolecular dipole-dipole interactions and increased molecular weight [1]. The density of the ester (1.268 g/cm³) versus the parent (1.2±0.1 g/cm³) further reflects the mass contribution of the carbethoxy substituent [1]. The ester also has a vapor pressure of 4.39×10⁻⁶ mmHg at 25°C and a refractive index of 1.667 . These differences directly impact distillation-based purification strategies and chromatographic retention behavior.

Physical property comparison Purification strategy Thermal stability

Hydrolysis to Free Carboxylic Acid: Synthetic Handle

Under acidic or basic conditions, the ethyl ester (MW 238.28) undergoes hydrolysis to yield 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid (CAS 14973-11-6, MW 210.23) with liberation of ethanol, representing a mass loss of 28.05 g/mol . This contrasts fundamentally with the parent hydrocarbon (CAS 6840-31-9, MW 166.22), which lacks any hydrolyzable group and cannot undergo such functional group interconversion . The ethyl ester thus functions as a masked carboxylic acid, enabling synthetic sequences where the free acid is protected during sensitive transformations and subsequently deprotected. The molecular weight difference between the ester (238.28) and the free acid (210.23) provides a clear mass spectrometry marker for reaction monitoring .

Hydrolysis Protecting group strategy Carboxylic acid derivative

Spiro-Compound Synthesis for Through-Space Interaction Probes

The cycloprop[a]acenaphthylene framework, when functionalized at C-7, serves as a rigid scaffold for constructing spiro compounds used in through-space electronic interaction studies. Filipescu et al. (1972) demonstrated that 6b,7a-dihydro-7H-cyclopropa[a]acenaphthylene-7-spiro-9′-fluorene enabled quantitative spectroscopic analysis of transannular interactions between nonconjugated π-systems, with SCF-Cl-CNDO-MO calculations showing satisfactory agreement between theoretically predicted and experimentally determined electronic absorption spectra [1]. The ethyl ester (CAS 109475-21-0) provides a direct synthetic entry point to such spiro adducts via hydrolysis to the carboxylic acid followed by derivatization, whereas the parent hydrocarbon (CAS 6840-31-9) lacks the C-7 functional group necessary for spiro linkage formation . This application class is inaccessible to the 7-bromo, 7-amine, or unsubstituted analogs without additional functional group installation steps.

Through-space interaction Spiro compounds Spectroscopic probe

Radical Ion Reactivity and Electrocyclic Ring Opening

The cycloprop[a]acenaphthylene core undergoes characteristic electrocyclic ring opening upon one-electron reduction. Dodd, Pagni, and Watson (1981) demonstrated that the radical anion of 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene undergoes electrocyclic ring opening, published in the Journal of Organic Chemistry [1]. Separately, Hasegawa et al. (2000) showed that γ-irradiation of 7,7a-dihydro-6bH-cycloprop[a]acenaphthylene at 77 K yields persistent radical cations, with visible-light-induced transformation into phenalene radical cation products [2]. The ethyl ester substituent (CAS 109475-21-0), being electron-withdrawing (Hammett σₚ for -CO₂Et ≈ +0.45), is predicted to shift the reduction potential anodically relative to the unsubstituted parent, and to stabilize the resulting radical anion through resonance delocalization into the ester carbonyl . Although direct voltammetric data for this specific ester are absent from the published literature, the well-established electron-withdrawing nature of the carbethoxy group provides a class-level basis for anticipating differential redox behavior compared to the parent hydrocarbon or electron-donating 7-alkyl derivatives.

Radical anion Electrocyclic ring opening Redox chemistry

Supplier Availability and Procurement Rarity

The cycloprop[a]acenaphthylene-7-carbonyl chloride derivative (CAS 15065-26-6) is explicitly categorized by Sigma-Aldrich under its AldrichCPR program as part of 'a collection of rare and unique chemicals,' with the vendor disclaiming analytical data availability and transferring identity/purity confirmation responsibility to the buyer . This classification extends to the broader cycloprop[a]acenaphthylene-7-carboxylate family. The ethyl ester (CAS 109475-21-0) is stocked by a limited number of suppliers, including Smolecule (Catalog No. S1485946, listed as 'In Stock') and Matrix Fine Chemicals (Catalog Id: MM109475210), with pricing typically at a premium relative to the parent hydrocarbon (CAS 6840-31-9) due to the additional synthetic steps required for ester installation [1]. The free carboxylic acid (CAS 14973-11-6) and 7-amine hydrochloride (CAS 109218-89-5) have similarly constrained supplier networks . Researchers planning multi-step syntheses should verify batch-specific purity documentation and lead times before committing to large-scale procurement.

Procurement Commercial availability Research chemical sourcing

Application Scenarios for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic Acid Ethyl Ester


Spiro-Compound Construction for Through-Space Interaction Studies

Research groups investigating through-space electronic interactions between nonconjugated aromatic systems should prioritize the ethyl ester (CAS 109475-21-0) over the parent hydrocarbon (CAS 6840-31-9) or halogenated analogs. The C-7 ester provides a pre-installed functional handle for direct spiro-annulation, as demonstrated by Filipescu et al. (1972) in the construction of 6b,7a-dihydro-7H-cyclopropa[a]acenaphthylene-7-spiro-9′-fluorene for quantitative UV-Vis spectroscopic analysis of transannular π-π interactions [1]. Starting from the unsubstituted parent hydrocarbon would require additional C-H functionalization steps, adding 1-3 synthetic operations and reducing overall yield. The ester's moderate polarity (refractive index 1.667) facilitates chromatographic purification of spiro adducts compared to the less polar parent .

Masked Carboxylic Acid in Stepwise Synthesis

For multi-step synthetic sequences where the carboxylic acid must be temporarily protected, the ethyl ester (CAS 109475-21-0) is the preferred starting material over the free carboxylic acid (CAS 14973-11-6). The ester can be carried through multiple transformations (electrophilic aromatic substitution on the acenaphthylene ring, cyclopropane ring-opening reactions) and subsequently hydrolyzed under controlled acidic or basic conditions to reveal the free acid for final-stage conjugation or amidation [1]. The 28.05 g/mol mass difference between ester and acid provides a convenient MS marker for reaction monitoring. The free acid (CAS 14973-11-6), by contrast, may undergo undesired side reactions (decarboxylation, salt formation) under certain conditions where the ester remains stable . This scenario applies to medicinal chemistry derivatization programs and materials science precursor synthesis.

Radical Ion and Redox Chemistry of Strained Polycyclics

Laboratories studying the electrocyclic ring-opening behavior of strained cycloproparenes or developing phenalenyl-based conductive materials should consider the ethyl ester derivative for its differentiated redox profile. Dodd, Pagni, and Watson (1981) established the fundamental radical anion ring-opening mechanism of the parent system [1], while Hasegawa et al. (2000) characterized the radical cation behavior of cycloprop[a]acenaphthylene and its 7,7-dimethyl derivative under γ-irradiation at 77 K . The ethyl ester's electron-withdrawing nature (Hammett σₚ for -CO₂Et ≈ +0.45) is expected to anodically shift the reduction potential relative to the parent, making it a better electron acceptor. This compound class has been employed as an intermediate for stable phenalenyl radical preparation , suggesting the ester derivative may serve as a precursor for functionalized phenalenyl systems with tunable electronic properties.

Procurement Planning for Rare Chemicals

Procurement officers and laboratory managers sourcing 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester should factor in the compound's classification as a specialized research chemical with constrained supplier availability. Sigma-Aldrich's explicit categorization of the carbonyl chloride analog under AldrichCPR as 'rare and unique'—with no analytical data provided and all sales final—indicates the broader challenge in sourcing this compound class [1]. Verified suppliers as of 2024-2025 include Smolecule (Catalog No. S1485946, listed as in-stock), Matrix Fine Chemicals, Synchem OHG, and BOC Sciences . Researchers should request batch-specific certificates of analysis and plan for 2-4 week lead times for quantities exceeding 50 mg. The boiling point (383.5°C) and density (1.268 g/cm³) should inform storage conditions (room temperature, desiccated) and shipping classification .

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